4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine and pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This is followed by the formation of the piperazine and pyridazine rings through cyclization reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine and pyridazine rings contribute to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Shares the trifluoromethylpyridine and piperazine moieties but lacks the pyridazine and morpholine rings.
4-(6-Chloro-2-pyridinyl)piperazine: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its combination of trifluoromethyl, piperazine, pyridazine, and morpholine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21F3N6O |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(3-4-22-15)25-5-7-26(8-6-25)16-1-2-17(24-23-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2 |
InChI Key |
HCNLAHYXPYTAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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